
7-iodo-N,N-dimethyl-9H-fluoren-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-iodo-N,N-dimethyl-9H-fluoren-2-amine is an organic compound that belongs to the class of fluorenes It is characterized by the presence of an iodine atom at the 7th position and a dimethylamino group at the 2nd position of the fluorene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-iodo-N,N-dimethyl-9H-fluoren-2-amine typically involves the iodination of N,N-dimethyl-9H-fluoren-2-amine. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the fluorene ring. The reaction is usually carried out in the presence of an oxidizing agent such as iodine monochloride (ICl) or iodine (I2) with a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve a scalable and chromatography-free synthesis route. This approach ensures high yield and purity of the final product, making it suitable for large-scale applications. The process may include steps such as Grignard reactions, reduction, or direct arylation to introduce the iodine atom into the fluorene ring.
Analyse Chemischer Reaktionen
Types of Reactions
7-iodo-N,N-dimethyl-9H-fluoren-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide (NaI) or potassium iodide (KI) in the presence of a suitable solvent.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted fluorenes, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Wissenschaftliche Forschungsanwendungen
7-iodo-N,N-dimethyl-9H-fluoren-2-amine has several scientific research applications:
Organic Electronics: It is used as a building block in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent electronic properties.
Materials Science: The compound is utilized in the development of new materials with unique optical and electronic characteristics.
Medicinal Chemistry: It serves as a precursor in the synthesis of potential pharmaceutical agents with various biological activities.
Chemical Research: It is employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Wirkmechanismus
The mechanism of action of 7-iodo-N,N-dimethyl-9H-fluoren-2-amine involves its interaction with specific molecular targets and pathways. In organic electronics, the compound acts as a hole-transporting material, facilitating the movement of charge carriers within the device. In medicinal chemistry, its mechanism may involve binding to specific receptors or enzymes, leading to the modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9H-Fluoren-2-amine, N,N-dimethyl-: Lacks the iodine atom, resulting in different chemical and physical properties.
7-Iodo-9,9-dimethyl-N,N-diphenyl-9H-fluoren-2-amine: Contains additional phenyl groups, which may alter its electronic properties and applications.
Bis(9,9-dimethyl-9H-fluoren-7-yl)amine: Features two fluorene units, providing different structural and functional characteristics.
Uniqueness
7-iodo-N,N-dimethyl-9H-fluoren-2-amine is unique due to the presence of the iodine atom, which imparts distinct reactivity and electronic properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in OLEDs and OPVs.
Eigenschaften
CAS-Nummer |
677746-26-8 |
|---|---|
Molekularformel |
C15H14IN |
Molekulargewicht |
335.18 g/mol |
IUPAC-Name |
7-iodo-N,N-dimethyl-9H-fluoren-2-amine |
InChI |
InChI=1S/C15H14IN/c1-17(2)13-4-6-15-11(9-13)7-10-8-12(16)3-5-14(10)15/h3-6,8-9H,7H2,1-2H3 |
InChI-Schlüssel |
LUYQDPJBBWMZIW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


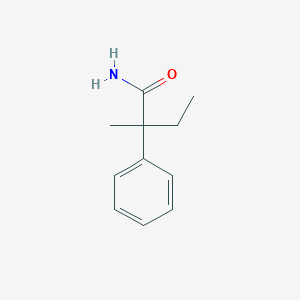
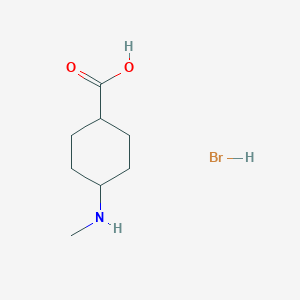
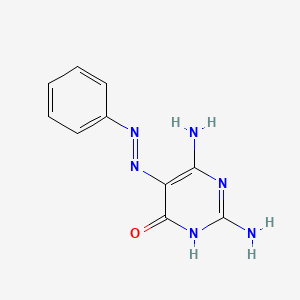
![1-[2-Fluoro-5-(trifluoromethyl)pyridin-3-YL]ethanone](/img/structure/B14000190.png)
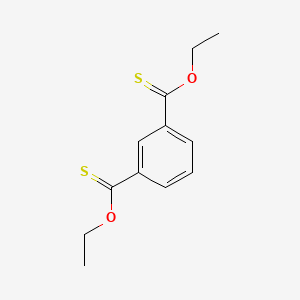
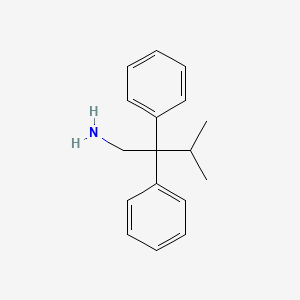

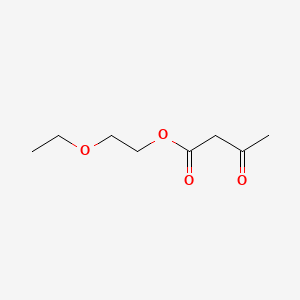
![n-Benzyl-1-[(4-bromophenyl)sulfanyl]-n-{[(4-bromophenyl)sulfanyl]methyl}methanamine](/img/structure/B14000229.png)
![2-Acetamido-3-[(4-nitrophenyl)methylsulfonyl]propanoic acid](/img/structure/B14000231.png)
![2-Ethoxy-2-[(4-nitrophenyl)amino]-1-phenylethanone](/img/structure/B14000239.png)
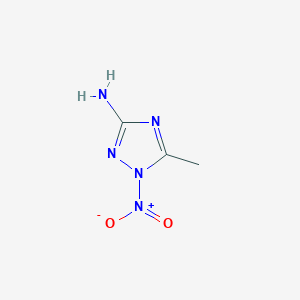
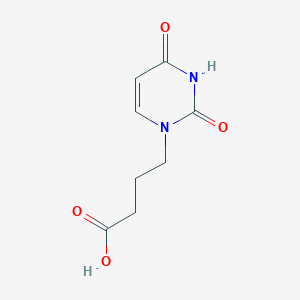
![7-Iodo-pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B14000260.png)
